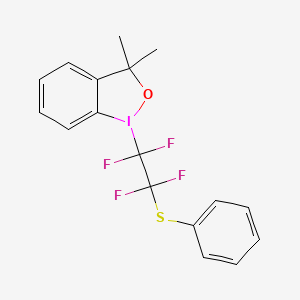

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole

Description

Properties

IUPAC Name |

3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4IOS/c1-15(2)13-10-6-7-11-14(13)22(23-15)16(18,19)17(20,21)24-12-8-4-3-5-9-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHPPSKPTUHVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)SC3=CC=CC=C3)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4IOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole typically involves multiple steps, including the introduction of the tetrafluoro-phenylsulfanyl group and the formation of the benziodoxole ring. Common reagents used in the synthesis may include fluorinating agents, sulfur-containing compounds, and iodine-based reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for larger batches, ensuring safety protocols are in place for handling reactive intermediates, and implementing purification techniques such as crystallization or chromatography to achieve high yields of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur species.

Substitution: The benziodoxole ring and the phenylsulfanyl group can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's structure features several functional groups that influence its reactivity. Its electrophilic nature allows it to participate in various chemical reactions, particularly electrophilic substitutions. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for biological applications.

Medicinal Chemistry Applications

Research indicates that compounds structurally similar to 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole exhibit significant biological activities. Preliminary studies suggest potential applications in:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains. The fluorinated groups may enhance this activity by improving membrane permeability.

- Anticancer Properties : The compound's reactivity may allow it to interact with biological targets involved in cancer progression. Similar benziodoxoles have been investigated for their potential to inhibit tumor growth.

Synthesis and Derivative Development

The synthesis of 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole can be achieved through several methods. Understanding the synthesis pathways is crucial for developing derivatives with enhanced properties:

| Synthesis Method | Description |

|---|---|

| Electrophilic Substitution | Utilizes the compound's electrophilic nature to introduce new functional groups. |

| Fluorination Reactions | Enhances biological activity by adding fluorine atoms to the structure. |

Materials Science Applications

In materials science, the unique properties of 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole can be harnessed for:

- Fluorinated Polymers : The compound's fluorinated groups may contribute to the development of high-performance polymers with improved chemical resistance and thermal stability.

- Catalysis : Due to its electrophilic nature, this compound could serve as a catalyst in various organic reactions, potentially increasing reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or participating in redox reactions. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benziodoxoles

Core Structural Differences

Key Observations :

- The target compound’s PhS-CF₂CF₂ group contrasts with Togni’s CF₃ , which is smaller and more electronegative. This difference impacts ligand dissociation kinetics and electrophilicity.

Reactivity and Reaction Scope

Trifluoromethylation (Togni Reagent I)

- Reactivity : Efficient in radical and ionic trifluoromethylation of alkenes, arenes, and heteroatoms.

- Conditions : Often requires catalysts (e.g., Cu, photoredox) or heat .

- Limitations: Limited to CF₃ transfer; incompatible with nucleophilic sulfur groups.

Target Compound (PhS-CF₂CF₂ Derivative)

- Reactivity : Expected to enable dual transfer of PhS and CF₂CF₂ groups. Preliminary studies suggest utility in synthesizing fluorinated thioethers.

- Advantages: The tetrafluoroethyl group may enhance stability compared to non-fluorinated analogs.

- Challenges : Competitive ligand dissociation pathways (PhS vs. CF₂CF₂) could complicate selectivity .

Hydroxybenziodoxole

Physical and Handling Properties

*Inferred from structural similarity to Togni reagents.

Biological Activity

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H14F4IOS

- Molecular Weight : 330.09 g/mol

- Melting Point : 75.0°C to 79.0°C

The biological activity of this compound is primarily attributed to its ability to act as a trifluoromethylating agent . It participates in electrophilic trifluoromethylation reactions, which are crucial for modifying aromatic compounds and heterocycles. The presence of the benziodoxole moiety enhances its reactivity due to the electron-withdrawing effects of the trifluoromethyl group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to benziodoxoles exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives of benziodoxoles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

Anticancer Properties

Research suggests that benziodoxole derivatives possess anticancer activity:

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that these compounds can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Case Studies

- Trifluoromethylation in Drug Development : A study highlighted the use of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole in synthesizing novel anticancer agents through selective trifluoromethylation of arylboronic acids. This method showed enhanced efficacy compared to traditional methods.

- In Vivo Studies : Animal models treated with similar benziodoxole compounds exhibited reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1λ³,2-benziodoxole?

- Methodology : The synthesis of benziodoxole derivatives often involves lithiation and electrophilic quenching. For example, the addition of lithiated nucleophiles (e.g., triisopropylsilylacetylene) to pre-activated benziodoxole precursors (e.g., TMSOTf-activated intermediates) can yield high-purity products. Pseudocyclic benziodoxole triflates, generated via acid-catalyzed reactions of diaryliodonium salts, are also critical intermediates for arylbenziodoxole formation .

- Key Data : Lithiated acetylene addition to benziodoxole triflate yielded 86% product in optimized conditions .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) characterize the electronic and structural properties of this compound?

- Methodology :

- ¹³C NMR : The α-carbon electron density in benziodoxole derivatives correlates with substituent effects (e.g., electron-withdrawing fluorine groups decrease electron density, while methoxy groups increase it) .

- X-ray crystallography : Reveals iodine-oxygen bond distances and hypervalent interactions. For example, pseudocyclic benziodoxole structures show shorter I–O bonds under acidic conditions .

Q. What factors influence the stability of this benziodoxole derivative during storage and reactions?

- Methodology : Stability is enhanced by rigid cyclic structures and electron-withdrawing substituents. Storage at 2–8°C in light-protected vials is recommended to prevent decomposition .

- Key Data : Computational studies predict higher stability for benziodoxoles with trifluoromethyl or alkynyl groups due to reduced electron density at the iodine center .

Advanced Research Questions

Q. How does the ligand (tetrafluoro-phenylsulfanyl-ethyl) affect the reactivity of this benziodoxole in atom-transfer reactions?

- Methodology : The ligand’s electronegativity and steric bulk influence the iodine center’s electrophilicity. For example, fluorinated groups enhance oxidative capacity, while phenylsulfanyl groups may stabilize transition states via sulfur’s lone-pair interactions.

- Key Data : In analogous compounds, electron-deficient benziodoxoles (e.g., 3,4-difluoro-substituted) exhibit higher reduction potentials (Ere = −1.02 V vs. SCE), favoring radical pathways .

Q. What mechanistic insights explain contradictions in reported reactivity (e.g., radical vs. polar pathways)?

- Methodology : Cyclic voltammetry and radical trapping experiments differentiate pathways. For example, electron-deficient benziodoxoles favor single-electron transfer (SET) mechanisms, while electron-rich analogs follow polar mechanisms .

- Case Study : Discrepancies in SCF3 transfer were resolved via mechanistic re-evaluation: initial proposals implicating benziodoxoles were later attributed to thioperoxide intermediates .

Q. Can computational tools predict the stability and reactivity of novel benziodoxole derivatives?

- Methodology : Machine learning models trained on hypervalent iodine reagent datasets (e.g., Mayer bond orders, LOL analysis) predict stability. Density Functional Theory (DFT) calculates transition-state energies for ligand-transfer reactions .

- Key Data : Togni’s reagent was computationally validated to adopt a high-energy hypervalent iodine form due to intramolecular stabilization .

Q. How can structural modifications address challenges in handling explosive intermediates during synthesis?

- Methodology : Differential scanning calorimetry (DSC) identifies thermally unstable intermediates. For example, azidolactone derivatives of benziodoxoles detonate above 80°C; substituting azido groups with bulkier ligands mitigates this risk .

- Key Data : DSC analysis confirmed explosive decomposition of 1-azido-3,3-dimethylbenziodoxole (ΔH = −210 J/g) .

Q. What analytical approaches resolve contradictions in structural assignments (e.g., cyclic vs. acyclic iodine forms)?

- Methodology : Combined X-ray crystallography and NMR spectroscopy distinguish pseudocyclic vs. hypervalent structures. For example, AIBX adopts a pseudocyclic form in water but converts to a cyclic benziodoxole under acidic conditions .

- Key Data : I–O bond lengths in AIBX shortened from 2.67 Å (pseudocyclic) to 2.22 Å (cyclic) upon protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.